molecular formula C21H25O3Si B14272586 CID 53436428

CID 53436428

Katalognummer: B14272586
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: JGPJDJDSJUYUJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 53436428” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds

Vorbereitungsmethoden

The preparation of CID 53436428 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents. These conditions are optimized to achieve the highest yield and purity of the compound.

    Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment and standardized protocols. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

CID 53436428 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, or catalysts, and are carried out under controlled conditions to ensure the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

CID 53436428 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study the effects of specific chemical compounds on biological systems, including cells and tissues.

    Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of CID 53436428 involves specific molecular targets and pathways. The compound interacts with specific proteins or enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, including changes in cell signaling, metabolism, and gene expression. The exact mechanism of action depends on the specific structure and properties of the compound.

Vergleich Mit ähnlichen Verbindungen

CID 53436428 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:

    Chemical Structure: The structural similarities and differences between this compound and other compounds.

    Chemical Properties: The physical and chemical properties, such as solubility, stability, and reactivity.

    Biological Activity: The biological effects and mechanisms of action of the compounds.

    Applications: The specific applications and uses of the compounds in various fields.

Conclusion

This compound is a unique chemical compound with specific properties and a wide range of applications in scientific research and industry. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions. The compound has significant potential in chemistry, biology, medicine, and industry, making it a valuable resource for scientific research and development.

Eigenschaften

Molekularformel

C21H25O3Si

Molekulargewicht

353.5 g/mol

InChI

InChI=1S/C21H25O3Si/c1-21(2,3)20(18-14-15-19(22)23-18)24-25(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18,20H,14-15H2,1-3H3

InChI-Schlüssel

JGPJDJDSJUYUJC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1CCC(=O)O1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.